Acide cis-9-heptadécénoïque

Vue d'ensemble

Description

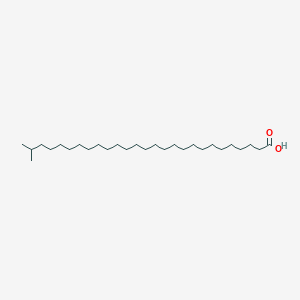

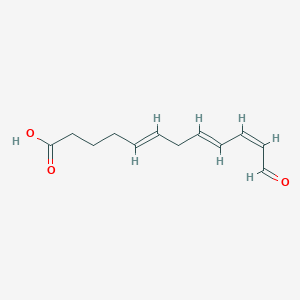

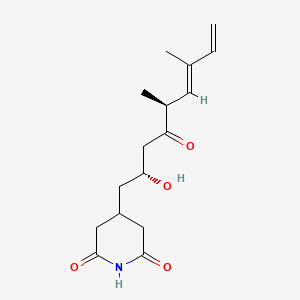

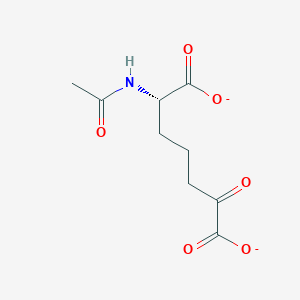

Acide cis-9-heptadécénoïque : est un acide gras monoinsaturé de formule chimique C17H32O2. Il est un constituant majeur des graisses et du lait des ruminants . Ce composé est également connu pour ses propriétés antifongiques et est produit par certains agents de lutte biologique .

Applications De Recherche Scientifique

cis-9-Heptadecenoic Acid has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of various chemical compounds and as a precursor in the production of biofuels.

Biology: The compound is studied for its role in microbial metabolism and its antifungal properties.

Industry: cis-9-Heptadecenoic Acid is used in the production of biofuels and other oleochemicals.

Analyse Biochimique

Biochemical Properties

cis-9-Heptadecenoic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the growth and spore germination of certain fungi, indicating its antifungal properties . The interactions between cis-9-Heptadecenoic acid and these biomolecules are crucial for its biological activity.

Cellular Effects

The effects of cis-9-Heptadecenoic acid on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, cis-9-Heptadecenoic acid has been shown to impact the growth and germination of fungal spores, highlighting its potential as an antifungal agent .

Molecular Mechanism

At the molecular level, cis-9-Heptadecenoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions are essential for the biological activity of cis-9-Heptadecenoic acid and its role in inhibiting fungal growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-9-Heptadecenoic acid change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the production of cis-9-Heptadecenoic acid by genetically engineered Yarrowia lipolytica was optimized to maximize its yield and stability .

Dosage Effects in Animal Models

The effects of cis-9-Heptadecenoic acid vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be beneficial. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in therapeutic applications .

Metabolic Pathways

cis-9-Heptadecenoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The biosynthesis of cis-9-Heptadecenoic acid in microorganisms like Yarrowia lipolytica has been optimized to enhance its production .

Transport and Distribution

Within cells and tissues, cis-9-Heptadecenoic acid is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of cis-9-Heptadecenoic acid is essential for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biological effects .

Méthodes De Préparation

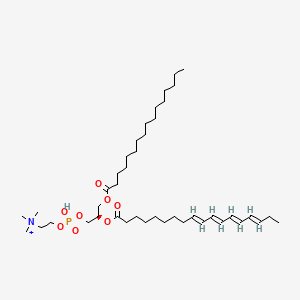

Voies synthétiques et conditions de réaction : L'acide cis-9-heptadécénoïque peut être synthétisé par diverses méthodes, notamment la fermentation de micro-organismes génétiquement modifiés. Une de ces méthodes implique l'utilisation de la levure oléagineuse Yarrowia lipolytica. La production est optimisée en utilisant un plan composite central, qui implique des concentrations spécifiques de saccharose, de glycérol, d'acétate de sodium, de propionate de sodium et d'extrait de levure .

Méthodes de production industrielle : La production industrielle de l'this compound implique des procédés de fermentation à grande échelle. Par exemple, dans un bioréacteur de 5 litres, les contenus respectifs de lipides et d'this compound dans le milieu de culture peuvent atteindre des concentrations significatives après 96 heures de fermentation .

Analyse Des Réactions Chimiques

Types de réactions : L'acide cis-9-heptadécénoïque subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions communs :

Oxydation : Cette réaction peut être effectuée en utilisant des agents oxydants tels que le permanganate de potassium ou l'ozone.

Réduction : La réduction peut être réalisée en utilisant de l'hydrogène gazeux en présence d'un catalyseur comme le palladium sur carbone.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou d'autres nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides gras à chaîne plus courte, tandis que la réduction peut produire des acides gras saturés.

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Biologie : Le composé est étudié pour son rôle dans le métabolisme microbien et ses propriétés antifongiques.

Industrie : L'this compound est utilisé dans la production de biocarburants et d'autres oléochimiques.

Mécanisme d'action

Le mécanisme par lequel l'this compound exerce ses effets implique son interaction avec les membranes cellulaires. Chez les champignons, il se répartit dans les membranes fongiques, ce qui entraîne une augmentation de la fluidité de la membrane. Cela conduit à des changements conformationnels dans les protéines membranaires, à une augmentation de la perméabilité de la membrane et finalement à une désintégration cytoplasmique .

Mécanisme D'action

The mechanism by which cis-9-Heptadecenoic Acid exerts its effects involves its interaction with cellular membranes. In fungi, it partitions into the fungal membranes, causing an increase in membrane fluidity. This leads to conformational changes in membrane proteins, increased membrane permeability, and eventually cytoplasmic disintegration .

Comparaison Avec Des Composés Similaires

Composés similaires :

Acide cis-10-heptadécénoïque : Un autre acide gras monoinsaturé de structure similaire mais différant par la position de la double liaison.

Acide cis-9-pentadécénoïque : Un acide gras à chaîne plus courte avec des propriétés similaires.

Unicité : L'acide cis-9-heptadécénoïque est unique en raison de ses propriétés antifongiques spécifiques et de sa présence importante dans les graisses et le lait des ruminants . Sa production par fermentation microbienne le distingue également des autres acides gras similaires .

Propriétés

IUPAC Name |

(Z)-heptadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8-9H,2-7,10-16H2,1H3,(H,18,19)/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBYPNXLFMSGKH-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

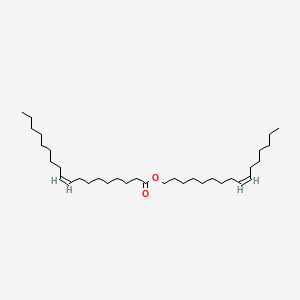

CCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020795 | |

| Record name | (Z)-9-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9Z-Heptadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1981-50-6 | |

| Record name | Margaroleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1981-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Heptadecenoic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001981506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-9-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9Z-Heptadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of cis-9-Heptadecenoic acid (CHDA) as an antifungal agent?

A1: Research suggests that CHDA's antifungal activity is primarily linked to its interaction with fungal cell membranes. [] While the exact mechanism is not fully elucidated, it is proposed that CHDA partitions into the membrane, leading to increased fluidity. [] This effect is more pronounced in fungi with lower sterol content, as sterols can buffer against fluidity changes. [] The increased membrane disorder likely disrupts membrane protein function, increases permeability, and ultimately leads to cell death. [] Interestingly, CHDA doesn't seem to directly interact with sterols or undergo modification by the fungi. []

Q2: Are there differences in susceptibility to CHDA among different fungal species?

A2: Yes, sensitivity to CHDA varies considerably among fungi. [] Studies indicate that fungi with intrinsically low sterol content are more susceptible to CHDA's effects. [] This susceptibility is less dependent on the level of unsaturation in phospholipid fatty acids. [] This suggests that the ability of fungal membranes to buffer fluidity changes, largely determined by sterol content, plays a crucial role in CHDA sensitivity.

Q3: Beyond its antifungal properties, what other applications does cis-9-Heptadecenoic acid have?

A3: cis-9-Heptadecenoic acid has shown potential in the treatment of skin conditions. It has been explored for its use in treating psoriasis and allergies. [] Additionally, it can serve as a valuable resource in the chemical industry. For instance, it can be utilized in the production of biofuel. []

Q4: Can cis-9-Heptadecenoic acid be produced through microbial fermentation?

A4: Yes, cis-9-Heptadecenoic acid can be produced through fermentation using genetically engineered strains of the oleaginous yeast Yarrowia lipolytica. [] This yeast has been successfully modified to optimize the biosynthesis of cis-9-Heptadecenoic acid, achieving significant yields in laboratory settings. []

Q5: How is the production of cis-9-Heptadecenoic acid by Yarrowia lipolytica optimized?

A5: Researchers have utilized a design of experiment strategy, specifically a central composite design, to optimize cis-9-Heptadecenoic acid production in Yarrowia lipolytica. [] This approach involves systematically varying factors like carbon source type and concentration (sucrose, glycerol, sodium acetate, sodium propionate) and nitrogen source (yeast extract) to determine the optimal combination for maximizing both cell density and cis-9-Heptadecenoic acid content in the produced lipids. [] This method allows for efficient identification of fermentation conditions that yield the highest amount of the desired fatty acid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.